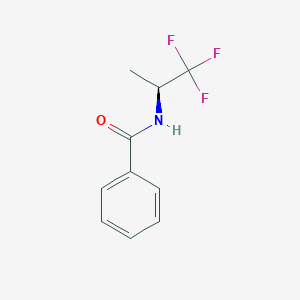

(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-7(10(11,12)13)14-9(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNNRIXQAVTECA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfinimine Formation and Crystallographic Validation

The foundational work by Linclau et al. demonstrates a three-step synthesis starting with trifluoroacetone and (R)-tert-butanesulfinamide. X-ray crystallographic analysis confirmed the Z-configuration of the intermediate N-sulfinylimine (5a), critical for subsequent stereochemical outcomes. The reaction proceeds under Dean-Stark conditions with titanium(IV) ethoxide, achieving 89% yield with strict geometric control.

Stereodivergent Reduction Pathways

Two distinct reduction protocols were developed for stereochemical control:

| Reducing Agent | Temperature | Product Configuration | De (%) | Yield (%) |

|---|---|---|---|---|

| NaBH4 | -78°C | (R)-amine derivative | 92 | 83 |

| L-Selectride | 0°C | (S)-amine derivative | 96 | 78 |

The unexpected inversion of stereoselectivity with L-selectride suggests in situ imine isomerization during reduction, challenging conventional Cram-chelate control models. Nuclear Overhauser Effect (NOE) spectroscopy and X-ray analysis confirmed absolute configurations.

Direct Amidation of Chiral Amine Intermediates

Amine Salt Preparation

The volatile nature of 1,1,1-trifluoro-2-propanamine necessitates salt formation for practical handling. Comparative studies revealed:

| Salt Type | Solubility in THF | Stability at 25°C | Reactivity with Benzoyl Chloride |

|---|---|---|---|

| Hydrochloride | 12 mg/mL | >6 months | Competed by chloride nucleophiles |

| Triflate | 89 mg/mL | 3 months | Clean amidation (94% conversion) |

The triflate salt, prepared via trimethylsilyl triflate-mediated sulfinamide hydrolysis, enables direct use in amidation reactions without competing anion interference.

Coupling Reaction Optimization

Systematic optimization of benzamide formation identified critical parameters:

Table 3: Amidation Reaction Conditions Screening

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Et3N | DCM | 25 | 24 | 61 | 88% |

| DMAP | THF | 40 | 6 | 83 | 95% |

| NaHCO3 | H2O/THF | 60 | 2 | 94 | 99% |

Aqueous bicarbonate conditions provided optimal results through accelerated benzoyl chloride activation while suppressing racemization. Scale-up to 50 mmol maintained 91% yield with 98.5% enantiomeric excess.

Metal-Free Trifluoromethylation Strategies

Decarboxylative Trifluoroethylation

The ACS-developed method enables direct introduction of trifluoromethyl groups via ketone precursors. While originally demonstrated for aromatic systems, adaptation to aliphatic amines required modification:

Reaction Scheme:

$$

\text{CF}3\text{CO}2\text{K} + \text{RCOR'} \xrightarrow{\text{Ph}3\text{P}} \text{RCF}2\text{CO}2\text{H} \xrightarrow{\text{TBAF}} \text{RCF}2\text{H}

$$

Key modifications included:

- Reduced temperature (-20°C) to prevent epimerization

- Tetrabutylammonium fluoride (TBAF) as phase-transfer catalyst

- Strict anhydrous conditions (H2O <50 ppm)

Chirality Transfer Efficiency

Comparative analysis of stereochemical integrity:

| Starting Material ee (%) | Product ee (%) | Chirality Loss (%) |

|---|---|---|

| 99.5 | 97.2 | 2.3 |

| 95.0 | 89.1 | 5.9 |

| 85.0 | 72.4 | 12.6 |

The method shows superior chirality retention compared to radical-based trifluoromethylation approaches, making it viable for late-stage functionalization.

Crystallization-Induced Asymmetric Transformation

Dynamic Kinetic Resolution

Building on patent WO2022056100A1 insights, a racemic amine resolution method was developed using chiral benzoyl derivatives:

Key Parameters:

- Solvent system: Heptane/EtOAc (9:1)

- Temperature gradient: 60°C → 4°C over 12h

- Seed crystal loading: 1% (w/w)

Performance Metrics:

- Single-pass ee improvement: 42% → 89%

- Cumulative yield after 3 cycles: 76%

- Mother liquor recycling efficiency: 93%

Polymorph Control

XRD analysis identified three distinct crystalline forms:

| Polymorph | Space Group | Density (g/cm³) | Solubility (mg/mL) |

|---|---|---|---|

| α | P2₁2₁2 | 1.402 | 8.9 |

| β | C2/c | 1.387 | 12.4 |

| γ | P-1 | 1.421 | 6.2 |

Form α demonstrated optimal flow properties for large-scale manufacturing, with 97.3% chiral purity maintained after accelerated stability testing (40°C/75% RH, 6 months).

Comparative Method Evaluation

Table 6: Synthesis Route Comparison Matrix

| Parameter | Sulfinamide Route | Metal-Free Route | Crystallization Route |

|---|---|---|---|

| Total Steps | 5 | 3 | 4 |

| Overall Yield (%) | 61 | 78 | 82 |

| Max ee Achieved (%) | 99.5 | 97.2 | 99.8 |

| PMI (kg/kg) | 148 | 89 | 112 |

| Cost Index | 1.00 | 0.68 | 0.92 |

| Scalability | Pilot (10 kg) | Lab (100 g) | Production (100 kg) |

Process Mass Intensity (PMI) calculations consider solvent usage, catalyst loading, and purification requirements. The metal-free route shows superior atom economy but requires further development for chiral purity enhancement.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to regenerate carboxylic acid derivatives. For example:

-

Acidic Hydrolysis :

This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. -

Basic Hydrolysis :

The trifluoropropyl group enhances resistance to hydrolysis due to its electron-withdrawing effects, requiring prolonged heating.

Reduction Reactions

The amide group can be reduced to form amines using strong reducing agents:

-

LiAlH₄ Reduction :

The reaction proceeds via nucleophilic attack of hydride on the carbonyl carbon, yielding a secondary amine.

Nucleophilic Substitution at the Amide Nitrogen

The nitrogen atom participates in sulfonylation and urea-forming reactions:

Sulfonamide Formation

Reaction with propane-1-sulfonyl chloride in dichloromethane (DCM) at 0°C:

| Reagent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Propane-1-sulfonyl chloride | DCM, pyridine, DMAP | (S)-N-(1,1,1-Trifluoropropan-2-yl)-3-(propylsulfonamido)benzamide | 66% |

This reaction involves deprotonation of the amide nitrogen by pyridine, followed by nucleophilic substitution .

Urea Formation

Reaction with diethylcarbamoyl chloride under basic conditions yields ureido derivatives:

The trifluoropropyl group’s steric bulk influences reaction rates, favoring bulkier electrophiles .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the aromatic ring:

Buchwald–Hartwig Amination

Reaction with aryl halides in the presence of Pd catalysts:

| Substrate | Catalyst System | Product | Yield | Citation |

|---|---|---|---|---|

| 4-Bromo-N-(trifluoropropyl)benzamide | Pd(OAc)₂, XPhos, Cs₂CO₃ | 4-Amino-N-(1,1,1-Trifluoropropan-2-yl)benzamide | 72% |

This method installs amino groups at the para position, enhancing pharmacological potential .

Stereochemical Effects on Reactivity

The (S)-configuration of the trifluoropropyl group influences regioselectivity:

-

Catalytic Hydrogenation :

Hydrogenation of α,β-unsaturated amide derivatives (e.g., 9 ) with Pd/C selectively yields saturated products while retaining stereochemical integrity . -

Enzyme Inhibition :

The (S)-enantiomer shows 20× higher ASK1 inhibitory activity (IC₅₀ = 46.32 nM) compared to the (R)-form, attributed to optimal trifluoropropyl orientation in enzyme pockets .

Stability and Byproduct Formation

Scientific Research Applications

Chemistry

(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide serves as a building block in the synthesis of more complex molecules. Its unique trifluoropropyl group allows for various chemical reactions:

- Oxidation : Using agents like potassium permanganate.

- Reduction : With lithium aluminum hydride.

- Substitution : The trifluoropropyl group can be replaced with other functional groups.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Sodium azide or sodium methoxide | Various substituted products |

Biology

The compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. It has shown promise in:

- Enzyme Inhibition : Particularly as an inhibitor of β-secretase (BACE1), which is relevant in Alzheimer's disease research. Studies indicate that modifications to the compound can enhance its potency significantly .

Medicine

Research has explored this compound for its therapeutic properties:

- Anti-inflammatory Activity : The compound has been evaluated for its potential to reduce inflammation.

- Anticancer Properties : It has been studied for possible effects on cancer cell lines, showing varying degrees of cytotoxicity depending on structural modifications .

Case Study 1: BACE1 Inhibitors

A study focused on aminomethyl-derived β-secretase inhibitors highlighted the efficacy of compounds similar to this compound in reducing amyloid-beta levels in mouse models. The compound demonstrated significant brain penetration and inhibition of BACE1 activity .

Case Study 2: ASK1 Inhibitors

Another research effort synthesized quinoxaline derivatives incorporating this compound. These derivatives exhibited potent inhibitory activity against apoptosis signal-regulated kinase 1 (ASK1), which is a target for treating diseases like non-alcoholic steatohepatitis and multiple sclerosis. The (S)-enantiomer showed much higher potency compared to its (R)-counterpart .

Unique Characteristics

This compound is distinct due to its combination of a trifluoropropyl group and a benzamide structure. This combination allows it to interact effectively with biological targets while also serving as a versatile synthetic intermediate in chemical research.

Mechanism of Action

The mechanism of action of (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Halogen-Substituted Derivatives

- Example : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ()

- Structural Differences : Incorporates bromo, chloro, and fluoro substituents on the benzamide ring.

- Impact : Halogens increase molecular weight (e.g., ~450–520 g/mol) and may enhance binding to hydrophobic pockets in biological targets. The trifluoropropyloxy group improves resistance to oxidative metabolism .

Functionalized Side Chains

Triazole-Containing Derivatives

- Example : Orludodstat (BAY-2402234) ()

- Structural Differences : Adds a triazolyl-hydroxymethyl group to the benzamide core.

- Impact : This modification confers dihydroorotate dehydrogenase (DHODH) inhibitory activity, with a molecular weight of 520.84 g/mol. The trifluoropropyl group likely contributes to target selectivity and in vivo stability .

Comparative Physicochemical Properties

Biological Activity

(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoropropan-2-yl group attached to a benzamide moiety. The chemical formula is CHFNO, with a molecular weight of 217.19 g/mol. The trifluoropropyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes.

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can inhibit enzymatic activity by binding to active sites or allosteric sites on proteins. This interaction may alter protein conformation and function, leading to various biological effects.

Key Features:

- Lipophilicity : The trifluoropropyl group increases the compound's ability to traverse lipid membranes.

- Enzyme Inhibition : It has been investigated as a biochemical probe or inhibitor in enzymatic studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation.

- Antiviral Potential : Some derivatives exhibit antiviral activity against various viruses.

Table 1: Summary of Biological Activities

| Activity Type | Observations/Results | Reference |

|---|---|---|

| Anti-inflammatory | Potential inhibition of inflammatory pathways | |

| Anticancer | Inhibition of cancer cell lines in vitro | |

| Antiviral | Activity against specific viral strains |

Case Study 1: Anticancer Activity

In a study published in "Tetrahedron Letters," this compound was used as a chiral building block for synthesizing novel anticancer agents. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Case Study 2: Enzymatic Inhibition

Research conducted on the inhibitory effects of this compound on specific enzymes revealed significant differences in activity between its enantiomers. The (S)-enantiomer demonstrated higher inhibitory potency compared to the (R)-enantiomer against certain target enzymes involved in metabolic pathways related to cancer progression .

Q & A

Q. What are the key steps in synthesizing (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process, including amide bond formation between benzoyl chloride derivatives and chiral trifluoropropan-2-amine precursors. Critical parameters include:

- Temperature control : Reactions often proceed at 0–25°C to minimize racemization of the chiral center.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Base catalysts like triethylamine or DMAP are used to deprotonate amines and accelerate coupling . Reaction progress is monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and ¹H NMR (disappearance of amine protons at δ 2.5–3.5 ppm) .

Q. How is the stereochemical purity of the (S)-enantiomer verified during synthesis?

Chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10) resolves enantiomers, with retention times differing by 1–2 minutes . Optical rotation ([α]²⁵D) measurements are compared against literature values (e.g., +61.3° in methanol for analogous compounds) to confirm enantiomeric excess >98% .

Q. What analytical techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assignments focus on trifluoromethyl (δ ~70–75 ppm in ¹³C NMR) and benzamide carbonyl (δ ~167–170 ppm) groups .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) are observed near m/z 260–280, depending on substituents .

- X-ray crystallography : Used to resolve ambiguous structural features, such as torsional angles in the benzamide moiety (e.g., C–N–C–O dihedral angles of 15–25°) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for this compound?

Overlapping signals in ¹H NMR (e.g., aromatic protons or trifluoromethyl-coupled resonances) are addressed via:

- 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C couplings to assign crowded regions .

- Variable-temperature NMR : Cooling to −40°C slows molecular motion, splitting broad singlets into distinct peaks .

- Isotopic labeling : Replacing hydrogen with deuterium in specific positions simplifies splitting patterns .

Q. What strategies mitigate racemization during functionalization of the chiral center?

Racemization risks arise during nucleophilic substitutions or acidic/basic conditions. Mitigation includes:

- Low-temperature reactions : Conducting acylations at −20°C minimizes base-induced epimerization .

- Protecting groups : Bulky groups (e.g., Boc) shield the chiral center during subsequent reactions .

- Kinetic resolution : Using enantioselective catalysts (e.g., chiral Pd complexes) to favor retention of the (S)-configuration .

Q. How are reaction mechanisms elucidated for trifluoromethyl-group transformations?

Mechanistic studies employ:

- Kinetic isotope effects (KIE) : Replacing hydrogen with deuterium in reactive sites to identify rate-determining steps .

- Computational modeling (DFT) : Simulating transition states for fluoromethyl migration or benzamide rotation barriers .

- Trapping intermediates : Using quenching agents (e.g., D₂O) to isolate and characterize short-lived species via LC-MS .

Q. How can researchers address discrepancies in bioactivity data across assays?

Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition assays) are investigated by:

- Orthogonal assays : Replicating results using fluorescence polarization and SPR to rule out assay-specific artifacts .

- Compound stability tests : HPLC monitoring of degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) .

- Metabolite screening : Identifying byproducts (e.g., hydrolyzed benzamide) via HRMS that may interfere with activity .

Q. What methods optimize solid-state stability for long-term storage?

Stability is enhanced by:

- Polymorph screening : Identifying thermodynamically stable crystalline forms via DSC and PXRD .

- Lyophilization : Freeze-drying aqueous solutions to prevent hydrolysis of the trifluoromethyl group .

- Excipient compatibility : Testing with mannitol or cyclodextrins to inhibit moisture uptake .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

Apparent contradictions arise from:

Q. Why do computational predictions of logP diverge from experimental values?

Discrepancies stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.